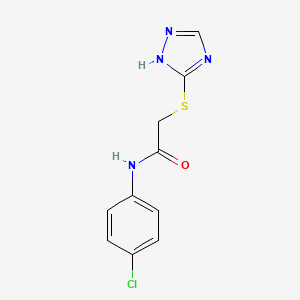

N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

Description

N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole ring linked via a sulfanyl group to an acetamide backbone, with a 4-chlorophenyl substituent on the nitrogen atom.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4OS/c11-7-1-3-8(4-2-7)14-9(16)5-17-10-12-6-13-15-10/h1-4,6H,5H2,(H,14,16)(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNXQPAJVKJPLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NC=NN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Core Components

Synthesis of 5-Mercapto-1H-1,2,4-Triazole

The triazole-thiol component is typically synthesized via cyclization of thiosemicarbazide derivatives. For example, 4-phenyl-5-(3-cyclohexylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-thione is produced by refluxing 1-(3-cyclohexylethyl)-4-phenyl-3-thiosemicarbazide with aqueous potassium hydroxide (200 mL, 3 h), followed by neutralization with acetic acid. This method yields triazole-thiones, which can be reduced to thiols using LiAlH4 or stabilized via alkylation.

Key Reaction Conditions:

Preparation of 2-Chloro-N-(4-Chlorophenyl)Acetamide

The acetamide backbone is synthesized through acylation of 4-chloroaniline. In a representative procedure, 4-chloroaniline (0.022 mol) reacts with chloroacetyl chloride (0.022 mol) in tetrahydrofuran (THF, 100 mL) under ice-cooling, catalyzed by triethylamine (0.06 mol). The product precipitates after solvent evaporation and is recrystallized from ethanol.

Optimization Insights:

Coupling Reactions to Assemble the Target Compound

Nucleophilic Substitution Approach

The most widely reported method involves reacting 2-chloro-N-(4-chlorophenyl)acetamide with 5-mercapto-1H-1,2,4-triazole under basic conditions. In a protocol adapted from Pitta et al., the reaction proceeds in dichloromethane (DCM) with sodium hydride (NaH) as a base at room temperature.

Procedure:

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

Substitution: Nucleophiles like sodium methoxide or potassium thiolate.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution of the chlorine atom could yield various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has shown that derivatives of triazole compounds exhibit promising antimicrobial activities. N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide has been studied for its efficacy against various bacterial and fungal strains. For instance, a study demonstrated that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, thereby positioning them as potential candidates for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Triazole derivatives are known to interact with specific molecular targets involved in cancer cell proliferation. In vitro studies have indicated that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and others, suggesting a pathway for therapeutic development against resistant cancer types .

Agricultural Applications

Fungicides

Due to their antifungal properties, triazole compounds are widely used in agriculture as fungicides. They inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This mechanism makes this compound a candidate for development into effective agricultural fungicides aimed at protecting crops from fungal diseases .

Biochemical Research

Enzyme Inhibition Studies

this compound has been investigated for its role as an enzyme inhibitor. Research indicates that triazole compounds can modulate the activity of enzymes involved in various metabolic pathways. For example, studies on α-glucosidase inhibition have shown potential applications in managing diabetes by regulating carbohydrate metabolism .

Chemical Synthesis and Development

Building Block for Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows chemists to modify it to enhance biological activity or develop new compounds with desired properties .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide would depend on its specific biological target. Generally, triazole derivatives are known to interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- N-(4-Fluorobenzyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide (): Structural Difference: The 4-chlorophenyl group is replaced with a 4-fluorobenzyl moiety. The benzyl group introduces steric bulk, which could alter binding affinity to targets .

- N-(3-Chlorophenyl)-2-[(4-amino-5-(pyridin-2-yl)-1,2,4-triazol-3-yl)sulfanyl]acetamide (): Structural Difference: The 4-chlorophenyl is replaced with 3-chlorophenyl, and the triazole ring includes a pyridyl substituent. Implications: The meta-chloro configuration may reduce steric hindrance, while the pyridyl group could enhance π-π stacking interactions in enzyme binding pockets .

Modifications to the Triazole Core

Insecticidal Activity

Key Insight : Pyridine-thioacetamide hybrids () exhibit superior insecticidal activity due to extended conjugation and π-system interactions, suggesting that the target compound’s triazole core may require additional functionalization for comparable efficacy .

Anti-exudative Activity

- 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (): Show significant anti-inflammatory effects at 10 mg/kg, comparable to diclofenac sodium. The furan substituent likely contributes to hydrogen bonding with cyclooxygenase enzymes .

Physicochemical Properties

Implications : Higher lipophilicity in naphthyl derivatives () may enhance tissue penetration but reduce aqueous solubility, limiting formulation options .

Biological Activity

N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C11H10ClN3OS

- Molecular Weight : 253.73 g/mol

- IUPAC Name : this compound

- Canonical SMILES : ClC1=CC=C(C=C1)N2C(=NS2)C(=O)N(C)C

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to disease pathways, thereby modulating metabolic processes.

- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways that are crucial for cell survival and proliferation.

- Antimicrobial Activity : The presence of the triazole moiety suggests potential antifungal and antibacterial properties.

Antimicrobial Properties

Recent studies have indicated that compounds containing the triazole ring exhibit notable antimicrobial activities. For instance:

- Antifungal Activity : Triazole derivatives are known for their effectiveness against various fungal pathogens. The compound has shown promise in inhibiting the growth of fungi such as Candida albicans and Aspergillus niger.

- Antibacterial Activity : Research has demonstrated that compounds similar to this compound possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Several studies have explored the anticancer potential of triazole derivatives:

- A study demonstrated that triazole-based compounds exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these compounds ranged from 10 µM to 30 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the phenyl ring and the triazole moiety significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution at para-position with electron-withdrawing groups | Increases antibacterial potency |

| Presence of a sulfur atom in the triazole ring | Enhances antifungal activity |

| Alkyl substitution on the acetamide group | Modulates cytotoxicity |

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it induced apoptosis in MCF-7 cells through mitochondrial pathways. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with concentrations above 25 µM . This suggests a promising avenue for further development as an anticancer drug.

Q & A

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide?

The synthesis typically involves condensation reactions between a chlorophenyl-substituted amine and a triazole-thiol intermediate. For example:

- Step 1 : React 4-chloroaniline with chloroacetyl chloride in the presence of triethylamine (as a base) in dioxane to form the acetamide backbone .

- Step 2 : Introduce the 1,2,4-triazole-5-thiol moiety via nucleophilic substitution under reflux conditions. Solvents like ethanol or DMF are often used, with purification via recrystallization .

- Validation : Monitor reaction progress using TLC and confirm purity via melting point analysis and spectroscopic techniques (e.g., IR for C=O and C-Cl stretches) .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

Key methods include:

- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1678 cm⁻¹, C-Cl at ~785 cm⁻¹) .

- NMR (¹H/¹³C) : Confirm aromatic proton environments (e.g., chlorophenyl substituents) and acetamide backbone connectivity .

- HRMS : Verify molecular weight and isotopic patterns (e.g., [M+H]+ calculated vs. observed values within 0.5 ppm error) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates recrystallization .

- Catalysis : Use catalytic bases like triethylamine to neutralize HCl byproducts during chloroacetyl chloride reactions .

- Temperature Control : Maintain 20–25°C during exothermic steps (e.g., acyl chloride addition) to minimize side reactions .

- Work-Up : Purify crude products via column chromatography or sequential recrystallization (ethanol/DMF mixtures) to isolate high-purity crystals .

Q. How can researchers resolve discrepancies between spectroscopic data and the expected molecular structure?

- X-Ray Crystallography : Resolve ambiguities by determining the crystal structure. For example, bond angles and torsion angles in similar compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) confirm spatial arrangement .

- Computational Validation : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra .

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals in crowded regions of NMR spectra .

Q. What experimental strategies are effective for evaluating anti-exudative or anticancer activity in vitro?

- Bioassay Design :

- Cell Models : Use human cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays (MTT or SRB assays) .

- Anti-Exudative Models : Employ carrageenan-induced paw edema in rodents, measuring inhibition of plasma extravasation .

Q. What challenges arise in determining the crystal structure of this compound via X-ray diffraction?

- Crystal Quality : Slow evaporation from ethanol/DMF yields diffraction-quality crystals. Poor crystal growth may require seeding or temperature gradients .

- Disorder Handling : Flexible thioether (-S-) or triazole moieties may require constrained refinement using SHELXL .

- Twinned Data : For partially overlapping reflections, use twin refinement protocols in SHELXTL or OLEX2 .

Methodological Considerations

Q. How to analyze structure-activity relationships (SAR) for derivatives of this compound?

- Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl, 4-bromophenyl) or triazole groups to assess electronic/steric effects .

- Quantitative SAR (QSAR) : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2 (COX-2) or EGFR kinase .

- Statistical Validation : Use IC50 values from dose-response curves to correlate substituent properties (Hammett σ constants) with bioactivity .

Q. What are the best practices for validating purity in multi-step syntheses?

- HPLC-MS : Detect trace impurities (<0.5%) using reverse-phase C18 columns with acetonitrile/water gradients .

- Elemental Analysis : Confirm calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .

- Melting Point Consistency : Compare observed melting points with literature values (e.g., 249–251°C for structurally related compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.